3-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-(2,3-dimethoxyphenyl)urea
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Overview
Description
The compound "3-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-(2,3-dimethoxyphenyl)urea" is a synthetic organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the tetrahydroquinoline core: : The initial step often involves the cyclization of appropriate precursors to form the 1,2,3,4-tetrahydroquinoline structure.
Introduction of the benzenesulfonyl group: : This can be achieved via sulfonylation, using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the dimethoxyphenyl urea moiety: : The final step involves the reaction of the intermediate with 2,3-dimethoxyaniline and an appropriate isocyanate.
Industrial Production Methods
On an industrial scale, the synthesis might be streamlined to improve yield and cost-effectiveness. This often involves optimizing reaction conditions such as temperature, solvent, and catalysts to maximize efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The aromatic rings and urea moiety can participate in oxidation reactions, potentially forming more oxidized derivatives.
Reduction: : Reduction of the benzenesulfonyl group or the aromatic rings can yield various reduced products.
Substitution: : The methoxy groups and sulfonyl group can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Conditions involving strong nucleophiles or electrophiles, depending on the target site.
Major Products Formed
Oxidation: : Quinones or sulfone derivatives.
Reduction: : Reduced benzenesulfonyl derivatives or demethylated products.
Substitution: : Varies widely depending on the specific substituents introduced.
Scientific Research Applications
In Chemistry
This compound serves as a building block for synthesizing more complex molecules. It’s often used in exploring new chemical reactions and developing new synthetic methodologies.
In Biology
Due to its complex structure, it may interact with various biological targets, making it a subject of interest in biochemistry and pharmacology for potential therapeutic uses.
In Medicine
Preliminary studies might investigate its potential as a drug candidate, particularly if it shows any activity against specific diseases or conditions in vitro or in vivo.
In Industry
Industrially, derivatives of this compound could be used in materials science, potentially contributing to the development of new materials with unique properties.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with biological macromolecules. It could potentially inhibit or activate enzymes, bind to receptor sites, or interfere with cellular pathways. The exact mechanism would be elucidated through detailed biochemical studies and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
3-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-1-(2,3-dimethoxyphenyl)urea
3-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-5-yl]-1-(2,3-dimethoxyphenyl)urea
Uniqueness
What sets our compound apart from similar ones is the specific positioning of the benzenesulfonyl and dimethoxyphenyl groups. These positions can significantly influence its reactivity and biological activity, making it unique in its class.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-31-22-12-6-11-20(23(22)32-2)26-24(28)25-18-13-14-21-17(16-18)8-7-15-27(21)33(29,30)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRABWYBMWHVENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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